molecular formula C9H16N2O2S B2934321 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione CAS No. 2088353-67-5

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione

Cat. No.: B2934321
CAS No.: 2088353-67-5
M. Wt: 216.3
InChI Key: QDLFMQRXWGQMCK-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione is a complex organic compound characterized by its unique molecular structure. This compound is part of the spirocyclic family, which consists of fused ring systems sharing a single atom. Its intricate structure and functional groups make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione: A structurally related compound with a smaller ring system.

  • 4-Amino-1-methyl-2-thia-1-azaspiro[4.5]dec-3-ene-2,2-dioxide: Another variant with a different oxidation state.

Uniqueness: 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione stands out due to its specific structural features and reactivity profile. Its larger ring system and specific functional groups contribute to its distinct chemical behavior compared to similar compounds.

This detailed overview provides a comprehensive understanding of 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[45]dec-3-ene-2,2-dione, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]dec-3-en-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-11-9(5-3-2-4-6-9)8(10)7-14(11,12)13/h7H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLFMQRXWGQMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2(CCCCC2)C(=CS1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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